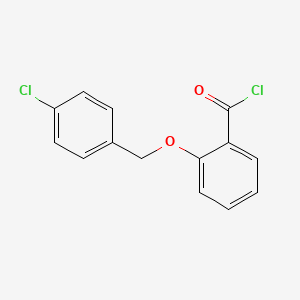

2-(4-Chlorobenzyloxy)benzoyl chloride

Vue d'ensemble

Description

2-(4-Chlorobenzyloxy)benzoyl chloride is a versatile chemical compound used in various scientific research fields. It is known for its applications in drug synthesis and material science, making it a crucial component in cutting-edge studies.

Méthodes De Préparation

The synthesis of 2-(4-Chlorobenzyloxy)benzoyl chloride typically involves the reaction of 2-(4-Chlorobenzyloxy)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography. Once the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure, yielding this compound as a product .

Analyse Des Réactions Chimiques

2-(4-Chlorobenzyloxy)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-Chlorobenzyloxy)benzoic acid.

Reduction: It can be reduced to 2-(4-Chlorobenzyloxy)benzyl alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and lithium aluminum hydride. The major products formed from these reactions are amides, esters, acids, and alcohols .

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Synthesis:

2-(4-Chlorobenzyloxy)benzoyl chloride serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the formation of more complex structures, particularly those involving acylation reactions. Its reactivity allows for the introduction of the chlorobenzyloxy group into target molecules, enhancing their properties.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Key Products |

|---|---|---|

| Acylation | Reacts with amines to form amides | Benzamide derivatives |

| Esterification | Forms esters with alcohols | Various esters |

| Coupling Reactions | Participates in coupling reactions with aryl halides | Biaryl compounds |

Medicinal Chemistry

Potential Pharmacological Applications:

Research indicates that derivatives of this compound exhibit significant biological activity. For instance, studies have shown that compounds designed from this structure can act as inhibitors for enzymes related to neurodegenerative diseases like Parkinson's disease.

Case Study: MAO-B Inhibition

A recent study synthesized a series of benzothiazole derivatives from this compound, revealing potent MAO-B inhibitory activity (IC50 = 0.062 µM). These compounds also demonstrated excellent antioxidant properties and neuroprotective effects, suggesting potential therapeutic applications in treating Parkinson's disease .

Material Science

Polymer Chemistry:

In material science, this compound is explored as a building block for polymers. Its ability to participate in photopolymerization makes it suitable for creating light-sensitive materials used in coatings and adhesives.

Table 2: Properties of Polymers Derived from this compound

| Property | Value/Description |

|---|---|

| Thermal Stability | High thermal degradation temperature |

| Mechanical Strength | Enhanced tensile strength |

| Light Sensitivity | Effective in UV light applications |

Agricultural Chemistry

Pesticide Development:

The compound is also investigated for its role in developing agrochemicals. Its structural features can lead to the synthesis of new pesticides that target specific pests while minimizing environmental impact.

Mécanisme D'action

The mechanism of action of 2-(4-Chlorobenzyloxy)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparaison Avec Des Composés Similaires

2-(4-Chlorobenzyloxy)benzoyl chloride can be compared with other similar compounds such as:

2-Chlorobenzoyl chloride: Similar in structure but lacks the benzyloxy group, making it less versatile in certain applications.

4-Chlorobenzoyl chloride: Similar but with the chloro substituent in the para position, affecting its reactivity and applications.

2-(4-Methoxybenzyloxy)benzoyl chloride: Similar but with a methoxy group instead of a chloro group, altering its chemical properties and reactivity.

These comparisons highlight the unique properties of this compound, particularly its versatility and reactivity in various chemical reactions.

Activité Biologique

2-(4-Chlorobenzyloxy)benzoyl chloride, a compound with the CAS number 886447-20-7, is an aromatic derivative that exhibits significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoyl group attached to a chlorobenzyloxy moiety. This configuration contributes to its reactivity and interaction with biological molecules.

Interaction with Enzymes

Research indicates that this compound interacts with various enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions can lead to modulation of enzymatic activity, influencing metabolic pathways and potentially affecting drug efficacy and toxicity.

Cellular Effects

The compound has been shown to influence cellular processes significantly. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that it can activate or inhibit specific pathways, leading to altered cellular responses such as proliferation and apoptosis .

Molecular Mechanisms

At the molecular level, the compound exerts its effects through binding interactions with biomolecules. This can result in enzyme inhibition or activation, thereby altering metabolic pathways. Additionally, it may influence gene expression by interacting with transcription factors or directly binding to DNA.

Temporal and Dosage Effects

The biological activity of this compound varies over time and dosage. In laboratory settings, prolonged exposure has been linked to sustained changes in cellular functions. Dosage studies in animal models indicate that low doses may enhance neurotransmitter activity while high doses could lead to cytotoxic effects .

Case Studies

Data Table: Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Enzyme Interaction | Modulates cytochrome P450 activity |

| Cell Signaling | Influences pathways related to cell proliferation and apoptosis |

| Gene Expression | Alters transcription factor activity |

| Dosage Effects | Low doses enhance function; high doses may cause toxicity |

| Carcinogenic Potential | Related compounds show weak carcinogenicity; direct effects on this compound are under investigation |

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)methoxy]benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELMBLZDPJHZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.